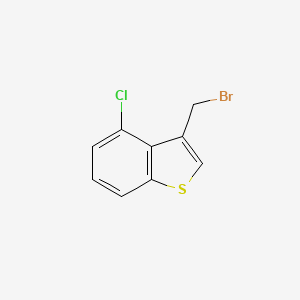
3-(Bromomethyl)-4-chloro-1-benzothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 3-(Bromomethyl)-4-chloro-1-benzothiophene typically involves the bromination of 4-chloro-benzo[b]thiophene. One common method is the reaction of 4-chloro-benzo[b]thiophene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
3-(Bromomethyl)-4-chloro-1-benzothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds. This reaction is useful for the synthesis of more complex molecules.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
科学的研究の応用
3-(Bromomethyl)-4-chloro-1-benzothiophene has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, such as anti-inflammatory, anti-cancer, and antimicrobial agents.
Material Science: The compound is used in the development of conjugated polymers and organic semiconductors for electronic and optoelectronic applications.
Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological processes and pathways.
作用機序
The mechanism of action of 3-(Bromomethyl)-4-chloro-1-benzothiophene depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and ion channels. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity . The chloro substituent can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .
類似化合物との比較
3-(Bromomethyl)-4-chloro-1-benzothiophene can be compared with other similar compounds such as:
3-Bromothianaphthene: This compound also contains a bromine atom on the thiophene ring but lacks the chloro substituent.
4-Chloro-benzo[b]thiophene: This compound lacks the bromomethyl group and is used as an intermediate in the synthesis of various derivatives.
2,3-Diarylbenzo[b]thiophene: These compounds are synthesized via Suzuki coupling reactions and have applications in medicinal chemistry due to their bioactive properties.
特性
分子式 |
C9H6BrClS |
|---|---|
分子量 |
261.57 g/mol |
IUPAC名 |
3-(bromomethyl)-4-chloro-1-benzothiophene |
InChI |
InChI=1S/C9H6BrClS/c10-4-6-5-12-8-3-1-2-7(11)9(6)8/h1-3,5H,4H2 |
InChIキー |
SWCYQEDINMUYPH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Cl)C(=CS2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




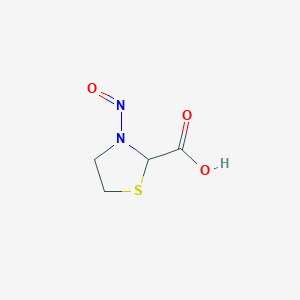
![Diethyl [(3-aminopropane-1-sulfonyl)amino]propanedioate](/img/structure/B8566731.png)
![1-[(Chlorocarbonyl)oxy]ethyl Isobutyrate](/img/structure/B8566733.png)
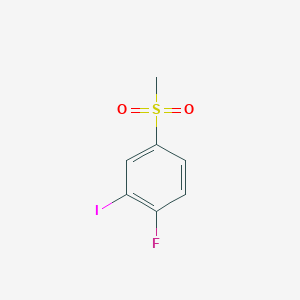
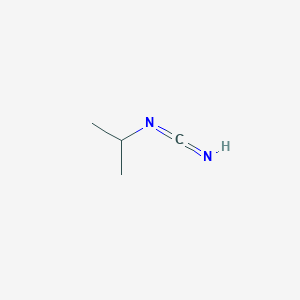
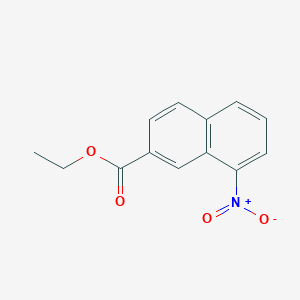
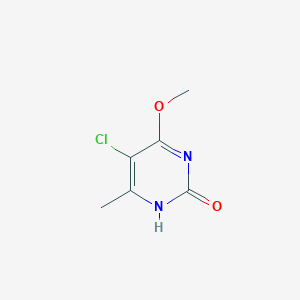
![(6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-pyridin-4-ylmethyl-amine](/img/structure/B8566766.png)
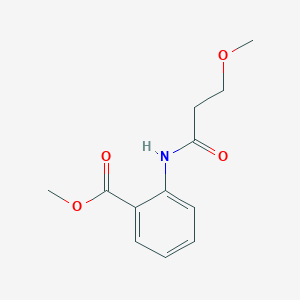

![{3-Chloro-4,5-bis[(prop-2-yn-1-yl)oxy]phenyl}methanol](/img/structure/B8566780.png)

